molecular formula C6H16O3 B3231943 2,3-Dimethylbutane-2,3-diol hydrate CAS No. 13311-54-1

2,3-Dimethylbutane-2,3-diol hydrate

Cat. No. B3231943
M. Wt: 136.19 g/mol
InChI Key: DFTYLFVPARJCFL-UHFFFAOYSA-N
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Patent
US04410743

Procedure details

The 2,3-dimethylbutane-2,3-diol hydrate thus obtained can already be used as such for many purposes, for example for the rearrangement in pinacolone (see, for example, Rompps Chemie Lexikon, Stuttgart 1974, page 2702). If desired, 2,3-dimethylbutane-2,3-diol can be obtained from the 2,3-dimethylbutane-2,3-diol hydrate by separating off water. Separating off the water of hydration can be effected, for example, by azeotropic dehydration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4]>CC(=O)C(C)(C)C>[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4].[OH2:1].[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CC(C)(C(C)(O)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C(C)(O)C)O
Name
Type
product
Smiles
O.CC(C)(C(C)(O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04410743

Procedure details

The 2,3-dimethylbutane-2,3-diol hydrate thus obtained can already be used as such for many purposes, for example for the rearrangement in pinacolone (see, for example, Rompps Chemie Lexikon, Stuttgart 1974, page 2702). If desired, 2,3-dimethylbutane-2,3-diol can be obtained from the 2,3-dimethylbutane-2,3-diol hydrate by separating off water. Separating off the water of hydration can be effected, for example, by azeotropic dehydration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4]>CC(=O)C(C)(C)C>[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4].[OH2:1].[CH3:2][C:3]([OH:9])([C:5]([CH3:8])([OH:7])[CH3:6])[CH3:4] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CC(C)(C(C)(O)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C(C)(O)C)O
Name
Type
product
Smiles
O.CC(C)(C(C)(O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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